molecular formula C18H17N3O3 B2731442 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide CAS No. 946382-57-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide

Cat. No.: B2731442
CAS No.: 946382-57-6
M. Wt: 323.352
InChI Key: QZIQWIIPELUUKO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidinone class, characterized by a fused bicyclic core with a 2-methoxybenzamide substituent at the 3-position. Its molecular formula is C₁₉H₁₈N₃O₃, with an average molecular weight of 336.37 g/mol (estimated based on analogs).

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-8-9-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-6-4-5-7-14(13)24-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQWIIPELUUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3OC)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide typically involves the following steps:

  • Formation of the Pyrido[1,2-a]pyrimidin-4-one Core

    • The core structure can be synthesized by the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic conditions. For example, 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine can be prepared by reacting 2-aminopyridine with acetylacetone in the presence of a strong acid like hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction

    • Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidin-4-one core. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one ring. Halogenating agents like N-bromosuccinimide (NBS) can be used for such transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide has several applications in scientific research:

  • Medicinal Chemistry

    • Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
    • Studied for its anti-inflammatory properties by modulating pathways involved in inflammation.
  • Biological Studies

    • Used as a probe to study the interaction of pyrido[1,2-a]pyrimidin-4-one derivatives with biological macromolecules like proteins and nucleic acids.
  • Industrial Applications

    • Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide exerts its effects involves:

    Molecular Targets: It targets enzymes such as kinases that are involved in signal transduction pathways.

    Pathways Involved: It modulates pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and physicochemical parameters of analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Benzamide/Pyrimidinone Core Key Features
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide C₁₇H₁₄IN₃O₂ 419.22 4-Iodo substituent Heavy atom (I) increases molecular weight; may enhance radiolabeling potential.
4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide C₂₁H₂₄N₄O₄S 428.50 4-Diethylsulfamoyl group Sulfonamide moiety improves solubility; potential protease inhibition.
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₉H₁₈N₄O₃ 366.38 1,3-Benzodioxole and piperazine substituents Piperazine enhances basicity and solubility; likely targets CNS receptors.
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide C₂₀H₂₃N₃O₅ 385.42 Trimethoxybenzamide on dihydropyridinone Electron-rich aromatic system; may influence antioxidant or kinase activity.

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxybenzamide group provides moderate steric hindrance and electron-donating properties, contrasting with the 4-iodo (electron-withdrawing) and 4-sulfamoyl (polar) groups in analogs .
  • Molecular Weight : Analogs range from 336–428 g/mol , with sulfonamide and iodinated derivatives exhibiting higher masses due to heavy atoms or bulky substituents.
  • Solubility : Sulfonamide () and piperazine () groups likely enhance aqueous solubility compared to the hydrophobic methoxy group in the target compound.

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and related case studies.

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 318.36 g/mol
  • CAS Number : 946257-30-3

Synthesis and Derivatives

The compound can be synthesized through various methods involving the reaction of pyrido[1,2-a]pyrimidine derivatives with methoxybenzoyl chlorides. The introduction of methoxy and dimethyl groups enhances its lipophilicity and biological activity.

Antiproliferative Activity

This compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated an IC50_{50} value of approximately 5.0 μM, indicating strong antiproliferative activity against breast cancer cells.
CompoundCell LineIC50_{50} (μM)
This compoundMCF-75.0
Compound XMCF-73.1
Compound YMCF-78.7

Antioxidant Activity

Research indicates that this compound also possesses antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which may contribute to its anticancer effects.

Antibacterial Activity

The compound has shown promising results against various bacterial strains. In particular:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 12 μM.
Bacterial StrainMIC (μM)
Staphylococcus aureus12
Escherichia coli15

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression and induces apoptosis in cancer cells.
  • Antioxidant Mechanism : It reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
  • Antibacterial Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of similar compounds to optimize their biological profiles:

  • Study on Benzimidazole Derivatives : Research indicated that modifications on the benzimidazole core significantly influenced antiproliferative activity against the MCF-7 cell line. Compounds with hydroxyl and methoxy groups showed enhanced activity compared to their unsubstituted counterparts .
  • Antioxidative Studies : Compounds related to N-(2,7-dimethyl...) displayed improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT), confirming their potential as therapeutic agents in oxidative stress-related diseases .

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